3-Toluoyl Decitabine is a chemical compound derived from Decitabine, a pyrimidine nucleoside analogue primarily used in cancer therapy. Decitabine is known for its role in treating myelodysplastic syndromes and acute myeloid leukemia by inducing DNA hypomethylation, which alters gene expression. The specific modification of Decitabine with a toluoyl group enhances its chemical properties and potential therapeutic applications.
3-Toluoyl Decitabine is classified as a nucleoside analogue and falls under the category of anticancer agents. It is synthesized through modifications of the Decitabine structure, which is recognized for its ability to inhibit DNA methyltransferases, leading to global hypomethylation of DNA and subsequent reactivation of silenced genes associated with tumor suppression .
The synthesis of 3-Toluoyl Decitabine typically involves the protection of functional groups on the Decitabine molecule followed by the introduction of the toluoyl moiety. One method described in patents includes:
This synthetic route allows for high yields and purity of the final product, often exceeding 98% purity as determined by UV spectroscopy .
The molecular formula for 3-Toluoyl Decitabine is , with a molecular weight of approximately 346.3 g/mol. Its structural representation includes:
This structural complexity contributes to its biological activity and solubility characteristics .
3-Toluoyl Decitabine undergoes several key reactions that are critical for its function:
The mechanism of action for 3-Toluoyl Decitabine involves several steps:
This process results in hypomethylation of DNA, reactivation of silenced genes, and ultimately induction of apoptosis in cancer cells .
3-Toluoyl Decitabine has significant potential in scientific research and clinical applications:
CAS No.: 37913-77-2
CAS No.: 122525-04-6
CAS No.: 26639-00-9
CAS No.: 2260930-66-1
CAS No.: 16104-28-2
CAS No.: 1364933-82-3